N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

Catalog No.
S12211178
CAS No.
M.F
C11H13N3O2S
M. Wt
251.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

Product Name

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

IUPAC Name

N,N-dimethyl-2-phenylimidazole-1-sulfonamide

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

InChI

InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

HRUJJTVDTWNCSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is a sulfonamide compound characterized by its imidazole core, which is substituted with a phenyl group and two methyl groups on the nitrogen atoms. This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₄O₂S
  • Molecular Weight: 258.31 g/mol

The presence of the sulfonamide functional group in its structure is significant, as it often contributes to the compound's solubility and reactivity, making it a candidate for various

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may alter the imidazole or sulfonamide groups.
  • Substitution Reactions: The sulfonamide group allows for nucleophilic substitution reactions, particularly when reacted with amines or thiols in the presence of bases.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with tailored properties.

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide exhibits notable biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their antibacterial properties, and compounds similar to N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide have shown potential as inhibitors of various enzymes and pathways involved in disease processes. For instance, they may interact with proteins involved in inflammation or cancer pathways, contributing to their antiproliferative effects.

The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide can be achieved through several methods:

  • Methylation of Imidazole: Starting from 2-phenylimidazole, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in polar solvents such as dimethylformamide.
  • Sulfonation: The introduction of a sulfonamide group can be achieved by reacting an amine derivative with sulfonyl chloride or sulfur trioxide, followed by subsequent purification steps.
  • One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide has various applications across different fields:

  • Pharmaceuticals: It is primarily studied for its potential use as an antibacterial agent or as a scaffold for developing new drugs targeting specific diseases.
  • Research: The compound serves as a valuable tool in biochemical studies investigating enzyme inhibition and protein interactions.

Interaction studies involving N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide focus on its binding affinity to various biological targets. For example, studies have shown that compounds with similar structures can inhibit the interaction between specific proteins involved in cellular signaling pathways. These interactions are often assessed using techniques such as:

  • Fluorescence Polarization Assays: To measure binding affinities.
  • Cell-Based Assays: To evaluate the biological effects on cell proliferation and enzyme activity.

Such studies help elucidate the mechanism of action and therapeutic potential of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide.

Several compounds exhibit structural similarities to N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide, each with unique properties and activities:

Compound NameStructure FeaturesBiological Activity
2-Cyano-N,N-dimethylbenzimidazoleBenzimidazole coreAntibacterial and antifungal
4-Chloro-N,N-dimethylbenzenesulfonamideChlorine substitution on benzeneAntiproliferative
2-AminobenzoxazoleBenzoxazole structureAnticancer properties
4-Methyl-N,N-dimethylbenzene sulfonamideMethyl substitution on benzeneAnti-inflammatory

These compounds share the sulfonamide functionality but differ in their substituents, which significantly influence their biological activities and applications. The uniqueness of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide lies in its specific imidazole structure combined with the phenyl group, which may provide distinct pharmacological profiles compared to other members of this class.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

251.07284784 g/mol

Monoisotopic Mass

251.07284784 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types